molecular formula C8H18Cl2N2O2 B1448399 3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride CAS No. 1461706-52-4

3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride

Cat. No. B1448399
M. Wt: 245.14 g/mol
InChI Key: XJKSUBFJWRRQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride is a chemical compound with the CAS Number: 1461706-52-4 . It has a molecular weight of 245.15 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(4-amino-1-piperidinyl)propanoic acid dihydrochloride . The InChI code is 1S/C8H16N2O2.2ClH/c9-7-1-4-10(5-2-7)6-3-8(11)12;;/h7H,1-6,9H2,(H,11,12);2*1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 245.15 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis Technology: The compound has been synthesized from Ethyl nipecotate using a series of processes including chiral separation, Boc protection, aminolysis, and Hofmann rearrangement, achieving an overall yield of 43.1% (Jiang Jie-yin, 2015).

Applications in Biological and Medicinal Chemistry

  • DNA Binding and Antiproliferative Activity: It has been used in the synthesis of new platinum complexes with potential dual action due to the presence of the metal center and the amino acid moiety. These complexes showed moderate cytotoxic activity on cancer cells and the ability to bind DNA sequences (C. Riccardi et al., 2019).
  • Anticancer Activity: Derivatives of this compound showed significant anticancer activities in vitro against different cancer cell lines (H. Saad & A. Moustafa, 2011).
  • Antimicrobial Activity: Schiff bases containing the indole group derived from this compound demonstrated remarkable antimicrobial activity (S. Radhakrishnan et al., 2020).

Applications in Materials Science

  • Synthesis of Light Stabilizers: This compound was used in the synthesis of polymeric hindered amines light stabilizers, showing potential application in material protection against light-induced degradation (Deng Yi, 2008).

Applications in Analytical Chemistry

  • Quality Control of Pharmaceuticals: Analytical methods were developed for quality control of promising active pharmaceutical ingredients derived from similar compounds (V. O. Zubkov et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-(4-aminopiperidin-1-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c9-7-1-4-10(5-2-7)6-3-8(11)12;;/h7H,1-6,9H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKSUBFJWRRQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride
Reactant of Route 2
3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.